molecular formula C₁₂H₂₅NO₁₂ B1158262 LACTOBIONIC ACID

LACTOBIONIC ACID

Cat. No.: B1158262
M. Wt: 375.33
Attention: For research use only. Not for human or veterinary use.
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Description

LACTOBIONIC ACID is a compound derived from the oxidation of cellobiose, a disaccharide composed of two glucose molecules This compound belongs to the class of aldobionic acids, which are sugar acids derived from the oxidation of mono- or disaccharides

Preparation Methods

Synthetic Routes and Reaction Conditions

LACTOBIONIC ACID can be synthesized through the oxidation of cellobiose using whole-cell biocatalysts. One common method involves the use of genetically modified Pseudomonas taetrolens, which expresses glucose dehydrogenase. The reaction is typically carried out at 35°C with a cell density of 10 at OD 600nm, converting cellobiose to cellobionic acid in high yields .

Industrial Production Methods

Industrial production of this compound often involves the use of engineered microorganisms such as Gluconobacter oxydans. These microorganisms are capable of regio-specific oxidations, producing highly concentrated cellobionic acid. The process is carried out in stirred tank bioreactors, with optimized conditions to maximize yield and reduce downstream processing costs .

Chemical Reactions Analysis

Types of Reactions

LACTOBIONIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidative properties, which are utilized in the degradation of polysaccharides.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include β-glucosidase and ammonium acetate buffer. The reactions are typically carried out at pH 5.0 and 37°C for optimal performance .

Major Products Formed

The major products formed from the reactions involving this compound include glucose, gluconic acid, and minor amounts of other gluco-oligosaccharides .

Scientific Research Applications

LACTOBIONIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of LACTOBIONIC ACID involves its oxidative properties. The compound acts on polysaccharides, breaking down the glycosidic bonds through oxidation. This process is facilitated by enzymes such as lytic polysaccharide monooxygenases, which utilize external electrons to drive the oxidation reaction . The molecular targets include cellulose and other polysaccharides, and the pathways involved are primarily oxidative in nature.

Comparison with Similar Compounds

LACTOBIONIC ACID is similar to other aldobionic acids such as this compound. it is unique in its specific applications and properties:

Properties

IUPAC Name

2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUSYBCFIZPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859171
Record name 4-O-Hexopyranosylhexonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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